![molecular formula C18H24N2O2 B5513611 5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B5513611.png)
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring, a dimethylamino group, and a tert-butyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring through cyclization reactions, followed by the introduction of the tert-butyl and dimethylamino groups via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions contribute to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical properties.
Furan derivatives: Compounds with furan rings have comparable reactivity and applications.
tert-Butyl derivatives: These compounds contain the tert-butyl group and show similar steric effects.
Uniqueness
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the furan ring, dimethylamino group, and tert-butyl group in a single molecule makes it a versatile compound with diverse applications.
Propriétés
IUPAC Name |
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(11-16(22-12)18(2,3)4)17(21)19-13-7-9-14(10-8-13)20(5)6/h7-11H,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRWZPGTCFOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
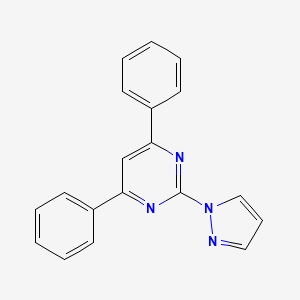
![Methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2-[[3-[(2-Carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid](/img/structure/B5513539.png)
![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)
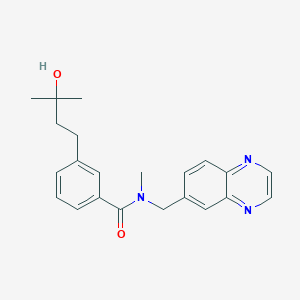
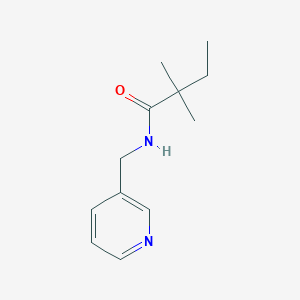
![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
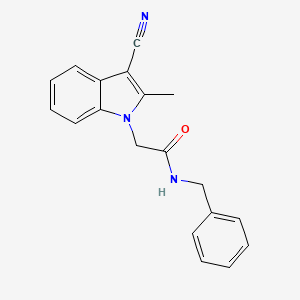
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5513594.png)
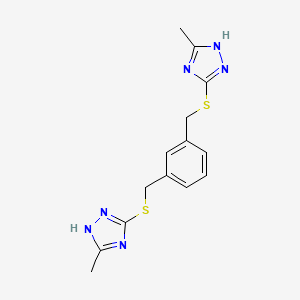
![Isopropyl 2-methyl-4-(4-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B5513616.png)
![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)
